molecular formula C7H11Li B14584608 Lithium bicyclo[4.1.0]heptan-7-ide CAS No. 61182-95-4

Lithium bicyclo[4.1.0]heptan-7-ide

Cat. No.: B14584608
CAS No.: 61182-95-4
M. Wt: 102.1 g/mol
InChI Key: ZNKDYMMMSQXZHS-UHFFFAOYSA-N
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Description

Lithium bicyclo[4.1.0]heptan-7-ide is an organolithium compound with the molecular formula C7H11Li. It is a derivative of bicyclo[4.1.0]heptane, where a lithium atom is bonded to the carbon atom at the 7th position. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium bicyclo[4.1.0]heptan-7-ide can be synthesized through the reaction of bicyclo[4.1.0]heptane with an organolithium reagent. One common method involves the deprotonation of bicyclo[4.1.0]heptane using n-butyllithium in a non-polar solvent such as hexane or diethyl ether. The reaction is typically carried out at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods

While specific industrial production methods for lithium bicyclo[41This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Lithium bicyclo[4.1.0]heptan-7-ide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted bicyclo[4.1.0]heptanes, open-chain compounds, and other complex organic molecules depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Lithium bicyclo[4.1.0]heptan-7-ide has several applications in scientific research:

Mechanism of Action

The mechanism of action of lithium bicyclo[4.1.0]heptan-7-ide involves its ability to act as a nucleophile due to the presence of the lithium atom. The compound can coordinate with electrophilic centers in other molecules, facilitating various chemical transformations. The strained bicyclic structure also plays a role in its reactivity, as it can undergo ring-opening reactions to form more stable products .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.1.0]heptane: The parent hydrocarbon from which lithium bicyclo[4.1.0]heptan-7-ide is derived.

    Bicyclo[2.2.1]heptane (Norbornane): Another bicyclic compound with a different ring structure.

    Bicyclo[3.3.1]nonane: A larger bicyclic compound with three bridgehead atoms.

Uniqueness

This compound is unique due to the presence of the lithium atom, which imparts distinct nucleophilic properties. Additionally, the strained bicyclic structure allows for unique reactivity patterns, such as ring-opening reactions, which are not commonly observed in other similar compounds .

Properties

CAS No.

61182-95-4

Molecular Formula

C7H11Li

Molecular Weight

102.1 g/mol

InChI

InChI=1S/C7H11.Li/c1-2-4-7-5-6(7)3-1;/h5-7H,1-4H2;/q-1;+1

InChI Key

ZNKDYMMMSQXZHS-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1CCC2[CH-]C2C1

Origin of Product

United States

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